molecular formula C11H15BrFNO B13260735 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol

Cat. No.: B13260735
M. Wt: 276.14 g/mol
InChI Key: JWTKXQQSDCFCFG-UHFFFAOYSA-N
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Description

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C11H15BrFNO. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an amino group and a butanol chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 5-bromo-2-fluorobenzylamine with butanal under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production costs while ensuring the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and synthetic processes .

Properties

Molecular Formula

C11H15BrFNO

Molecular Weight

276.14 g/mol

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methylamino]butan-1-ol

InChI

InChI=1S/C11H15BrFNO/c1-2-10(7-15)14-6-8-5-9(12)3-4-11(8)13/h3-5,10,14-15H,2,6-7H2,1H3

InChI Key

JWTKXQQSDCFCFG-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C(C=CC(=C1)Br)F

Origin of Product

United States

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